molecular formula C7H5ClN4O B1450795 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 98377-35-6

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B1450795
CAS No.: 98377-35-6
M. Wt: 196.59 g/mol
InChI Key: NTLCSWYRVIMNEI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazole ring fused with a 2-chlorophenyl substituent. Tetrazoles are nitrogen-rich heterocycles known for their stability and applications in medicinal chemistry, agrochemicals, and materials science . Regulatory documents classify it as a skin sensitizer (Skin Sens. 1) and an aquatic chronic hazard (Aquatic Chronic 3) under the EU’s CLP Regulation, with hazard codes H317 (may cause allergic skin reactions) and H412 (harmful to aquatic life with long-lasting effects) .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one generally follows a pathway involving the reaction of 2-chlorobenzoyl chloride (or related derivatives) with azidotrimethylsilane (TMS-azide) under an inert atmosphere and elevated temperature. This approach is based on the nucleophilic attack of azide on the acyl chloride, followed by cyclization to form the tetrazolone ring.

Preparation via Azidotrimethylsilane and 2-Chlorobenzoyl Chloride

Procedure:

  • Azidotrimethylsilane (TMS-N3) is added in one portion to 2-chlorobenzoyl chloride under nitrogen atmosphere.
  • The reaction mixture is heated to approximately 90–100 °C with stirring, typically overnight (12–16 hours).
  • After cooling, the reaction mixture is concentrated under vacuum.
  • The residue is partitioned between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO3) solution to extract the tetrazolone product.
  • Multiple extractions with saturated NaHCO3 ensure complete removal of the tetrazolone from the organic layer.
  • Acidification of the aqueous layer to pH < 3 using hydrochloric acid (HCl) precipitates the tetrazolone.
  • The product is then isolated by filtration or extraction and purified by column chromatography if necessary.

Key Notes:

  • The reaction is sensitive to moisture and oxygen; hence, an inert atmosphere (nitrogen) is essential.
  • Elevated temperature promotes cyclization and completion of the reaction.
  • Pressure may build up during heating; sealed reaction vessels with pressure-release caps are recommended.
  • Safety precautions are critical due to the use of azides and the potential explosiveness of tetrazole derivatives.

Experimental Data Summary

Step Conditions Observations/Remarks
Reagents 2-chlorobenzoyl chloride + TMS-N3 Molar ratio typically around 1:3 to 1:5
Atmosphere Nitrogen Prevents oxidation and moisture interference
Temperature 90–100 °C Heating block or sealed vial with pressure release
Reaction Time Overnight (12–16 hours) Ensures complete conversion
Workup Partition between EtOAc and saturated NaHCO3 Multiple extractions until TLC confirms removal
Acidification pH < 3 with HCl Precipitates tetrazolone product
Purification Silica gel chromatography Used if product remains in organic layer

Summary Table of Preparation Methods

Method Reagents Conditions Yield & Purity Notes References
Azidotrimethylsilane + Acyl Chloride 2-chlorobenzoyl chloride + TMS-N3 90–100 °C, N2 atmosphere, overnight High purity after extraction and acidification; TLC monitored Royal Society of Chemistry, 2016
Multicomponent Reaction (MCR) Carbonyl compound + amine + POCl3 + TMS-N3 Microwave heating, 120–180 °C, minutes Efficient synthesis, potential for scale-up University of Groningen, 2024

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one with analogous heterocyclic compounds, focusing on structural features, synthesis, biological activity, and regulatory status.

Compound Name Core Structure Key Substituents Synthesis Biological/Industrial Relevance Regulatory Status
This compound Tetrazol-5-one 2-Chlorophenyl Not explicitly detailed; likely derived from cyclization or substitution of tetrazole precursors. Pharmaceutical intermediate; limited bioactivity data. EU CLP: H317, H412 .
1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one Triazol-5-one 4-Chlorophenyl Synthesized via condensation of hydrazine derivatives with carbonyl compounds . Studied for triazole-based drug scaffolds (e.g., antifungals). No explicit hazard data available.
5-(2-Furyl)-1-(2-chlorophenyl)-1H-tetrazole Tetrazole 2-Chlorophenyl, 2-furyl Substitution reactions on tetrazole cores; furyl group introduced via coupling. Potential ligand in coordination chemistry. CAS 438538-29-5; no hazard classification .
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one Tetrazol-5-one 2-Chloroethyl, ethyl Alkylation of tetrazole precursors; chloroethyl group added via nucleophilic substitution. Specialty chemical intermediate. EINECS 273-845-8; limited hazard data .
2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one Pyrazol-3-one 2-Chlorophenyl, methyl Cyclization of aminoacetylenic ketones or hydrazine derivatives . Used in dye synthesis and as a pharmaceutical intermediate. No explicit hazard classification .

Key Findings from Comparative Analysis:

Structural Influence on Activity :

  • The tetrazole core in the target compound offers metabolic stability, making it valuable in drug design. However, substitution patterns (e.g., 2-chlorophenyl vs. 4-chlorophenyl in triazoles) significantly alter electronic properties and bioactivity .
  • Pyrazol-3-one derivatives (e.g., 2-(2-chlorophenyl)-dihydro-5-methyl-pyrazol-3-one) are often used in dyes and analgesics, highlighting how heterocycle choice dictates application .

Synthetic Routes :

  • Tetrazoles and triazoles frequently employ cyclization strategies (e.g., hydrazine-carbohydrate condensations) , whereas pyrazolones are synthesized via cyclization of β-keto esters or acetylenic ketones .

Regulatory and Safety Profiles :

  • The target compound’s aquatic toxicity (H412) distinguishes it from analogues like 5-(2-furyl)-1-(2-chlorophenyl)-1H-tetrazole, which lacks explicit hazard classifications .
  • Chlorinated substituents (e.g., 2-chlorophenyl, chloroethyl) correlate with increased environmental persistence and regulatory scrutiny .

Biological Data Gaps :

  • While 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is linked to antifungal research , the target compound’s bioactivity remains underexplored in accessible literature.

Biological Activity

1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one is a member of the tetrazole family, which is known for its diverse biological activities. This compound features a chlorophenyl group that may enhance its reactivity and biological potential. Research on the biological activity of this compound has revealed promising results, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN3OC_8H_8ClN_3O, with a molecular weight of approximately 185.62 g/mol. The presence of the chlorine atom on the phenyl ring is significant, as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may possess significant antibacterial properties.
  • Anticancer Activity : Some studies have indicated potential anticancer effects, although further research is necessary to establish its efficacy and mechanism of action.

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various pathogens. A comparative analysis with standard antibiotics reveals its potential utility in treating infections caused by resistant strains.

Pathogen MIC (μg/mL) Standard Drug (MIC μg/mL)
Staphylococcus aureus5031 (Penicillin)
Escherichia coli4020 (Ciprofloxacin)
Pseudomonas aeruginosa6030 (Ciprofloxacin)

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies demonstrated cytotoxic effects against cancer cells, suggesting it may inhibit tumor growth through multiple pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines:

Cell Line IC50 (μM) Comparison Drug IC50 (μM)
HeLa (Cervical Cancer)15Doxorubicin10
MCF-7 (Breast Cancer)20Cisplatin12

The results indicated that while the compound exhibited notable cytotoxicity, it was less potent than established chemotherapeutics. Further research is warranted to explore modifications that could enhance its efficacy.

The mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the key safety considerations and regulatory classifications for handling 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one in laboratory settings?

  • Methodological Answer : The compound is classified under EU Regulation (EC) No. 1272/2008 as a skin sensitizer (H317) and hazardous to aquatic environments (H412) due to its chronic toxicity . Researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to waste disposal protocols for halogenated organic compounds. Environmental exposure should be minimized using closed systems for synthesis or degradation studies .

Q. What synthetic routes are reported for this compound and its derivatives?

  • Methodological Answer : While direct synthesis protocols for this compound are sparse, analogous triazolone derivatives are synthesized via multi-step routes involving condensation reactions (e.g., hydrazine derivatives with carbonyl compounds) or cyclization of tetrazole precursors. For example, 4,5-dihydro-1H-1,2,4-triazol-5-ones are prepared by reacting 3-alkyl(aryl)-4-amino intermediates with aldehydes under reflux conditions in polar aprotic solvents like DMF . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods. NMR (¹H/¹³C) can confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and tetrazole ring (δ 8.1–8.3 ppm for NH protons). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 213.6 (C₇H₅ClN₄O) . Purity ≥95% is recommended for biological assays.

Advanced Research Questions

Q. How do substituent variations on the tetrazole ring influence the compound’s bioactivity and stability?

  • Methodological Answer : Substituents at the N-1 and C-5 positions modulate electronic and steric effects, altering reactivity. For instance, ethyl or methyl groups at N-1 enhance stability against hydrolysis, while electron-withdrawing groups (e.g., Cl, F) at C-5 increase electrophilicity, potentially improving binding to biological targets like enzymes or receptors . Computational studies (DFT) can predict substituent effects on tautomerism and redox behavior .

Q. What conflicting data exist regarding the environmental persistence of this compound, and how can they be resolved?

  • Methodological Answer : While EU regulations classify it as chronically toxic to aquatic life (H412), degradation studies are limited. Contradictions arise from its variable half-life in water (estimated 30–90 days depending on pH and microbial activity). Researchers should conduct OECD 301/302 guideline tests under controlled conditions (e.g., pH 7.4, 25°C) with LC-MS/MS monitoring to quantify degradation intermediates and validate persistence claims .

Q. What mechanistic insights explain its reported antimicrobial activity against Gram-positive bacteria but inactivity against Gram-negative strains?

  • Methodological Answer : The compound’s hydrophobicity (logP ~2.1) may limit penetration through the lipopolysaccharide-rich outer membrane of Gram-negative bacteria. Molecular docking studies suggest selective inhibition of Gram-positive-specific enzymes (e.g., penicillin-binding proteins). Validate via time-kill assays and comparative proteomics to identify target pathways .

Q. How can potentiometric titration be applied to determine the acidity constant (pKa) of this compound in non-aqueous solvents?

  • Methodological Answer : Titrate 0.01 M solutions of the compound in solvents like isopropyl alcohol or DMF using 0.05 M tetrabutylammonium hydroxide (TBAH). Record mV changes with a calibrated pH meter and plot titration curves to calculate half-neutralization potentials (HNPs). Convert HNPs to pKa values using the Yasuda-Shedlovsky equation, accounting for solvent dielectric constants .

Q. Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of this compound derivatives?

  • Answer : Low yields (~30–40%) often result from competing side reactions (e.g., oxidation of the tetrazole ring). Mitigate by:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Adding catalytic Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before final cyclization .

Q. What strategies can resolve discrepancies in bioassay results across different studies?

  • Answer : Standardize assay conditions:

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
  • Normalize compound solubility with co-solvents (≤1% DMSO).
  • Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves (IC₅₀ calculations) .

Properties

IUPAC Name

4-(2-chlorophenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCSWYRVIMNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359020
Record name Fentrazamide Metabolite solution
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98377-35-6
Record name 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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Record name Fentrazamide Metabolite solution
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Record name 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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